molecular formula C20H25NO3 B601939 11|A-Hydroxy-STS 557 CAS No. 86153-39-1

11|A-Hydroxy-STS 557

Cat. No.: B601939
CAS No.: 86153-39-1
M. Wt: 327.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A metabolite of Dienogest

Biological Activity

11|A-Hydroxy-STS 557 is a synthetic progestin derived from the steroid framework, specifically related to levonorgestrel. Its biological activity primarily revolves around its interaction with progesterone receptors, influencing various physiological processes. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound operates by binding to progesterone receptors, leading to alterations in gene expression that affect reproductive functions. This compound exhibits both progestational and antiprogestational activities depending on the timing and dosage of administration.

  • Target Receptors : Primarily interacts with progesterone receptors.
  • Biochemical Pathways : Influences pathways related to reproductive hormone regulation, impacting ovulation and menstrual cycle regulation.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Antiprogestational Effects : Demonstrated significant antiprogestational activity when administered prior to progesterone exposure.
  • Reproductive Outcomes : In studies involving female baboons, administration of STS 557 post-mating resulted in a low incidence of pregnancy, indicating its potential as a contraceptive agent .
  • Toxicological Studies : Long-term studies have shown that doses of STS 557 can lead to mammary hyperplasia in animal models, highlighting potential safety concerns .

Research Findings and Case Studies

Numerous studies have investigated the biological effects of this compound. Below are key findings from relevant research:

Study ReferenceFindingsNotes
Long-term toxicological studiesMammary hyperplasia observed in dogs treated with STS 557 at 1.0 mg/kg/dayNo mammary nodules detected
Contraceptive efficacy in baboonsOnly one pregnancy occurred out of 60 cycles after administration of 0.4 mg STS 557 post-matingIndicates high contraceptive efficacy
Antiprogestational responseSignificant response when treatment started two days before progesterone administrationSuggests timing is crucial for efficacy

Comparative Analysis

When compared to other progestins such as levonorgestrel, this compound exhibits distinct pharmacological profiles:

CompoundProgestational ActivityAntiprogestational ActivitySide Effects
LevonorgestrelHighLowWeight gain, nausea
11A-Hydroxy-STS 557ModerateHigh

Properties

IUPAC Name

2-[(8S,11S,13S,14S,17R)-11,17-dihydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-19-11-17(23)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,24)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHMVYURUMVWSF-VDWQKOAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857739
Record name (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86153-39-1
Record name 11beta-Hydroxy-sts 557
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11.BETA.-HYDROXY-STS 557
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6UE7R87DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11|A-Hydroxy-STS 557
Reactant of Route 2
11|A-Hydroxy-STS 557
Reactant of Route 3
11|A-Hydroxy-STS 557
Reactant of Route 4
11|A-Hydroxy-STS 557
Reactant of Route 5
11|A-Hydroxy-STS 557
Reactant of Route 6
11|A-Hydroxy-STS 557

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.